molecular formula C21H28O6 B14369349 Benzoic acid;2,2-diethylpropane-1,3-diol CAS No. 93485-77-9

Benzoic acid;2,2-diethylpropane-1,3-diol

Cat. No.: B14369349
CAS No.: 93485-77-9
M. Wt: 376.4 g/mol
InChI Key: GUBPOABWLJXUCB-UHFFFAOYSA-N
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Description

Benzoic acid;2,2-diethylpropane-1,3-diol is a compound that combines the properties of benzoic acid and 2,2-diethylpropane-1,3-diol Benzoic acid is a simple aromatic carboxylic acid, while 2,2-diethylpropane-1,3-diol is a diol with two hydroxyl groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;2,2-diethylpropane-1,3-diol can be achieved through several methods. One common approach involves the esterification of benzoic acid with 2,2-diethylpropane-1,3-diol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2,2-diethylpropane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the diol can be oxidized to form ketones or carboxylic acids.

    Reduction: The carboxylic acid group in benzoic acid can be reduced to form benzyl alcohol.

    Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require a catalyst, such as aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

    Oxidation: Oxidation of the diol can produce diketones or carboxylic acids.

    Reduction: Reduction of benzoic acid yields benzyl alcohol.

    Substitution: Substitution reactions on the aromatic ring can produce various substituted benzoic acids.

Scientific Research Applications

Benzoic acid;2,2-diethylpropane-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid;2,2-diethylpropane-1,3-diol involves its interaction with various molecular targets and pathways. The carboxylic acid group in benzoic acid can form hydrogen bonds with proteins and enzymes, affecting their activity. The diol moiety can participate in hydrogen bonding and other interactions, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Neopentyl glycol:

    Trimethylolpropane: Another diol with three hydroxyl groups, used in the production of polyesters and alkyd resins.

    Pentaerythritol: A polyol with four hydroxyl groups, used in the manufacture of explosives and resins.

Uniqueness

Benzoic acid;2,2-diethylpropane-1,3-diol is unique due to the combination of an aromatic carboxylic acid and a diol in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

93485-77-9

Molecular Formula

C21H28O6

Molecular Weight

376.4 g/mol

IUPAC Name

benzoic acid;2,2-diethylpropane-1,3-diol

InChI

InChI=1S/2C7H6O2.C7H16O2/c2*8-7(9)6-4-2-1-3-5-6;1-3-7(4-2,5-8)6-9/h2*1-5H,(H,8,9);8-9H,3-6H2,1-2H3

InChI Key

GUBPOABWLJXUCB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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